molecular formula C20H39N5O7 B12298687 4,6-Diamino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-2-hydroxycyclohexyl 3-deoxy-3-(ethylamino)-4-C-methylpentopyranoside

4,6-Diamino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-2-hydroxycyclohexyl 3-deoxy-3-(ethylamino)-4-C-methylpentopyranoside

Cat. No.: B12298687
M. Wt: 461.6 g/mol
InChI Key: KOBHYGXJFZRQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etisomicin is a semisynthetic aminoglycoside antibiotic. It is derived from the natural aminoglycoside antibiotic, gentamicin. Etisomicin is known for its broad-spectrum antibacterial activity, particularly against gram-negative bacteria. The molecular formula of Etisomicin is C20H39N5O7, and it has a molecular weight of 461.553 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Etisomicin is synthesized through a series of chemical reactions starting from gentamicin. The synthesis involves the selective modification of specific functional groups in the gentamicin molecule. One common method involves the ethylation of the amino group at the 3-position of the deoxystreptamine ring. This is achieved using ethyl iodide in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of Etisomicin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques and crystallization .

Chemical Reactions Analysis

Types of Reactions

Etisomicin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Etisomicin has several scientific research applications:

Mechanism of Action

Etisomicin exerts its antibacterial effects by binding to the bacterial ribosome, specifically the 30S subunit. This binding interferes with protein synthesis by causing misreading of the mRNA template, leading to the production of faulty proteins. The disruption of protein synthesis ultimately results in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Etisomicin

Etisomicin is unique due to its specific structural modifications, which enhance its antibacterial activity and reduce its susceptibility to bacterial resistance mechanisms. The ethylation of the amino group at the 3-position of the deoxystreptamine ring is a key modification that distinguishes Etisomicin from other aminoglycosides .

Properties

Molecular Formula

C20H39N5O7

Molecular Weight

461.6 g/mol

IUPAC Name

2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-4-(ethylamino)-5-methyloxane-3,5-diol

InChI

InChI=1S/C20H39N5O7/c1-3-25-17-14(27)19(29-8-20(17,2)28)32-16-12(24)6-11(23)15(13(16)26)31-18-10(22)5-4-9(7-21)30-18/h4,10-19,25-28H,3,5-8,21-24H2,1-2H3

InChI Key

KOBHYGXJFZRQFP-UHFFFAOYSA-N

Canonical SMILES

CCNC1C(C(OCC1(C)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.